Cas no 934664-41-2 (tert-butyl 3-methylideneazetidine-1-carboxylate)

tert-butyl 3-methylideneazetidine-1-carboxylate structure
934664-41-2 structure
상품 이름:tert-butyl 3-methylideneazetidine-1-carboxylate
CAS 번호:934664-41-2
MF:C9H15NO2
메가와트:169.220902681351
MDL:MFCD12031229
CID:859000
PubChem ID:55269097

tert-butyl 3-methylideneazetidine-1-carboxylate 화학적 및 물리적 성질

이름 및 식별자

    • tert-Butyl 3-methyleneazetidine-1-carboxylate
    • 3-Methylene-azetidine-1-carboxylic acid tert-butyl ester
    • 1-Boc-3-methylideneazetid...
    • tert-butyl 3-methylideneazetidine-1-carboxylate
    • 1-Boc-3-methylideneazetidine
    • 1,1-DIMETHYLETHYL 3-METHYLIDENEAZETIDINE-1-CARBOXYLATE
    • MECAHFSQQZQZOI-UHFFFAOYSA-N
    • 5860AC
    • PB19228
    • AM804576
    • AB1011612
    • AB0050474
    • tert-butyl 3-methylene-azetidine-1-carboxylate
    • 3-Methyleneaze
    • J-524559
    • SY046612
    • DB-371887
    • CS-W022997
    • EN300-155692
    • DTXSID70717214
    • AKOS006316676
    • MFCD12031229
    • B6011
    • ALBB-031201
    • SCHEMBL1488353
    • 1-Boc-3-methyleneazetidine
    • SS-4888
    • 934664-41-2
    • tert-Butyl3-methyleneazetidine-1-carboxylate
    • MDL: MFCD12031229
    • 인치: 1S/C9H15NO2/c1-7-5-10(6-7)8(11)12-9(2,3)4/h1,5-6H2,2-4H3
    • InChIKey: MECAHFSQQZQZOI-UHFFFAOYSA-N
    • 미소: O=C(N1CC(=C)C1)OC(C)(C)C

계산된 속성

  • 정밀분자량: 169.110278721g/mol
  • 동위원소 질량: 169.110278721g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 207
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1
  • 토폴로지 분자 극성 표면적: 29.5

실험적 성질

  • 비등점: 214.8±29.0°C at 760 mmHg

tert-butyl 3-methylideneazetidine-1-carboxylate 보안 정보

tert-butyl 3-methylideneazetidine-1-carboxylate 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Enamine
EN300-155692-2.5g
tert-butyl 3-methylideneazetidine-1-carboxylate
934664-41-2 95%
2.5g
$30.0 2023-02-14
Enamine
EN300-155692-5.0g
tert-butyl 3-methylideneazetidine-1-carboxylate
934664-41-2 95%
5.0g
$50.0 2023-02-14
Chemenu
CM103675-10g
tert-butyl 3-methylideneazetidine-1-carboxylate
934664-41-2 95%+
10g
$*** 2023-05-29
eNovation Chemicals LLC
Y0980144-25g
tert-butyl 3-methyleneazetidine-1-carboxylate
934664-41-2 95%
25g
$250 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1069824-250mg
tert-Butyl 3-methyleneazetidine-1-carboxylate
934664-41-2 97%
250mg
¥37 2023-04-12
abcr
AB439858-5g
tert-Butyl 3-methyleneazetidine-1-carboxylate, 95%; .
934664-41-2 95%
5g
€83.90 2024-04-15
Enamine
EN300-155692-0.25g
tert-butyl 3-methylideneazetidine-1-carboxylate
934664-41-2 95%
0.25g
$19.0 2023-02-14
Enamine
EN300-155692-50.0g
tert-butyl 3-methylideneazetidine-1-carboxylate
934664-41-2 95%
50.0g
$371.0 2023-02-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB00479-10G
tert-butyl 3-methylideneazetidine-1-carboxylate
934664-41-2 97%
10g
¥ 343.00 2023-04-12
abcr
AB439858-25 g
tert-Butyl 3-methyleneazetidine-1-carboxylate, 95%; .
934664-41-2 95%
25g
€357.50 2023-07-18

tert-butyl 3-methylideneazetidine-1-carboxylate 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C; 18 h, reflux
참조
Oxidative Cascade Reaction of N-Aryl-3-alkylideneazetidines and Carboxylic Acids: Access to Fused Pyridines
Cai, Wangshui; Wang, Shuang; Jalani, Hitesh B. ; Wu, Junxian; Lu, Hongjian ; et al, Organic Letters, 2018, 20(13), 3833-3837

합성회로 2

반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ,  Tetrahydrofuran ;  rt; 30 min, rt
1.2 Solvents: Diethyl ether ;  rt; 16 h, rt
1.3 Reagents: Water ;  rt
참조
Branch-Selective Addition of Unactivated Olefins into Imines and Aldehydes
Matos, Jeishla L. M.; Vasquez-Cespedes, Suhelen; Gu, Jieyu; Oguma, Takuya; Shenvi, Ryan A., Journal of the American Chemical Society, 2018, 140(49), 16976-16981

합성회로 3

반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  4 h, 70 °C; 70 °C → 50 °C
1.2 Solvents: Tetrahydrofuran ;  15 h, 70 °C
참조
Selective octahydrocyclopenta[c]pyrroles as negative modulators of NR2B and their preparation
, World Intellectual Property Organization, , ,

합성회로 4

반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  1 h, reflux
1.2 30 min, rt
1.3 Reagents: Water
참조
Preparation of spiroisoxazoline compounds having a potentiating effect on the activity of ethionamide and their use for treating mycobacterial infections such as tuberculosis and leprosy
, France, , ,

합성회로 5

반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  1 h, rt
1.2 Solvents: Diethyl ether ;  2 h, 35 °C
참조
Preparation of N-acylazetidine MEK inhibitors and 4-aryl-2-aminopyrimidine or 4-aryl-2-aminoalkylpyrimidine JAK-2 inhibitors and their combinations useful for treating neoplasm
, World Intellectual Property Organization, , ,

합성회로 6

반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  1 h, 25 °C
1.2 Solvents: Diethyl ether ;  18 h, 25 °C
참조
Identification of false positives in "HTS hits to lead": The application of Bayesian models in HTS triage to rapidly deliver a series of selective TRPV4 antagonists
Skerratt, Sarah E.; Mills, James E. J.; Mistry, Jayesh, MedChemComm, 2013, 4(1), 244-251

합성회로 7

반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ,  Tetrahydrofuran ;  rt; 30 min, rt
1.2 Solvents: Diethyl ether ;  rt; 16 h, rt
1.3 Reagents: Water ;  rt
참조
Branch-selective addition of unactivated olefins into imines and aldehydes
Matos, Jeishla L. M.; Vasquez-Cespedes, Suhelen; Gu, Jieyu; Oguma, Takuya; Shenvi, Ryan A., ChemRxiv, 2018, 1, 1-7

합성회로 8

반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  0 °C; 0 °C → rt; 1.5 h, rt
1.2 Solvents: Diethyl ether ;  2 h, rt → reflux; reflux → rt
참조
Preparation of triazolopyridine derivatives for use as PIM kinase inhibitors
, World Intellectual Property Organization, , ,

합성회로 9

반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether
참조
Hydrophilic azaspiroalkenes as robust bioorthogonal reporters
An, Peng; Wu, Hsuan-Yi; Lewandowski, Tracey M.; Lin, Qing, Chemical Communications (Cambridge, 2018, 54(99), 14005-14008

합성회로 10

반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  1 h, rt
1.2 Solvents: Diethyl ether ;  2 h, 35 °C; 35 °C → rt
참조
Preparation of azetidines as MEK kinase inhibitors for the treatment of proliferative diseases, especially cancer
, World Intellectual Property Organization, , ,

합성회로 11

반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  1 h, rt
1.2 2 h, 35 °C; 35 °C → rt
참조
Pleuromutilin derivative and application as antibacterial agents
, China, , ,

합성회로 12

반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  < 10 °C; 2 h, rt
참조
Synthesis of sp3-Enriched β-Fluoro Sulfonyl Chlorides
Gurbanov, Rustam; Sokolov, Andriy; Golovach, Sergey; Melnykov, Kostiantyn; Dobrydnev, Alexey V. ; et al, Synthesis, 2021, 53(10), 1771-1784

합성회로 13

반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  0.5 h, 0 °C; 0 °C → rt; 1 h, rt
1.2 cooled; heated
1.3 Reagents: Ammonium chloride Solvents: Water
참조
Spiroheterocyclic compounds as mGlu5 antagonists and their preparation and use for the treatment of diseases
, World Intellectual Property Organization, , ,

합성회로 14

반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  1 h, rt
1.2 Solvents: Diethyl ether ;  2 h, 35 °C
참조
Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (GDC-0973)
Rice, Kenneth D.; Aay, Naing; Anand, Neel K.; Blazey, Charles M.; Bowles, Owen J.; et al, ACS Medicinal Chemistry Letters, 2012, 3(5), 416-421

합성회로 15

반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Solvents: Tetrahydrofuran ;  rt; 2 h, 35 °C
참조
Preparation of azaindazole compounds as inhibitors of T790M containing EGFR mutants
, World Intellectual Property Organization, , ,

합성회로 16

반응 조건
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 Solvents: Diethyl ether ;  1 - 6 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C → rt
참조
Site-Specific Alkene Hydromethylation via Protonolysis of Titanacyclobutanes
Law, James A.; Bartfield, Noah M.; Frederich, James H., Angewandte Chemie, 2021, 60(26), 14360-14364

합성회로 17

반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  2 h, rt
1.2 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
참조
Asymmetric Catalytic Ring-Expansion of 3-Methyleneazetidines with α-Diazo Pyrazoamides towards Proline-Derivatives
Wang, Kaixuan ; Yang, Longqing; Li, Yi; Li, Hongye; Liu, Zhili; et al, Angewandte Chemie, 2023, 62(32),

tert-butyl 3-methylideneazetidine-1-carboxylate Raw materials

tert-butyl 3-methylideneazetidine-1-carboxylate Preparation Products

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:934664-41-2)1-Azetidinecarboxylic acid, 3-methylene-, 1,1-dimethylethyl ester
sfd9465
순결:99.9%
재다:200kg
가격 ($):문의
Amadis Chemical Company Limited
(CAS:934664-41-2)tert-butyl 3-methylideneazetidine-1-carboxylate
A859765
순결:99%/99%
재다:100g/500g
가격 ($):258.0/1291.0